4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin
CAS No.: 123852-22-2
Cat. No.: VC21160215
Molecular Formula: C₃₁H₅₂ClNO₇Si
Molecular Weight: 614.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123852-22-2 |
|---|---|
| Molecular Formula | C₃₁H₅₂ClNO₇Si |
| Molecular Weight | 614.3 g/mol |
| IUPAC Name | [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
| Standard InChI | InChI=1S/C31H52ClNO7Si/c1-10-30(6,7)28(35)39-24-15-20(18-33-37)27(32)31(36)14-13-19(2)23(26(24)31)12-11-21-16-22(17-25(34)38-21)40-41(8,9)29(3,4)5/h13-14,18-24,26-27,36-37H,10-12,15-17H2,1-9H3/b33-18+/t19-,20-,21+,22+,23-,24-,26-,27-,31-/m0/s1 |
| Standard InChI Key | BJOYWJDUOUAWQJ-LHXKCWNGSA-N |
| Isomeric SMILES | CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)/C=N/O |
| SMILES | CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO |
| Canonical SMILES | CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO |
Introduction
Structural Characteristics and Chemical Properties
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a modified form of simvastatin featuring several key structural elements. The compound has a molecular weight of 614.29 g/mol and contains the characteristic hexahydronaphthalene ring system found in simvastatin, with specific modifications that distinguish it as a specialized intermediate.
The key structural features include:
-
A tert-butyldimethylsilyl (TBDMS) protecting group at the 4-position
-
A chloro substituent at the 5' position
-
A hydroxyl group at the 4a' position
-
A hydroxyimino methyl functionality at the 6' position
This unique combination of functional groups creates a molecule with specific reactivity patterns that make it valuable in organic synthesis pathways. The TBDMS protecting group enhances the compound's stability and solubility, making it suitable for further chemical transformations and biological applications. The presence of multiple functional groups allows for selective reactions at different sites of the molecule.
Physical Properties
The compound appears as a crystalline solid with specific solubility characteristics that align with its silylated nature. The TBDMS group increases lipophilicity compared to unprotected simvastatin, while the hydroxyimino and hydroxyl functionalities contribute to hydrogen bonding capabilities.
Table 1: Physical Properties of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin
| Property | Characteristic |
|---|---|
| Appearance | Crystalline solid |
| Molecular Weight | 614.29 g/mol |
| Solubility | Soluble in organic solvents (THF, dichloromethane, acetonitrile) |
| Stability | Enhanced by TBDMS protecting group |
| Functional Groups | TBDMS, chloro, hydroxyl, hydroxyimino methyl |
Role in Simvastatin Synthesis and Development
The development of simvastatin, a widely prescribed cholesterol-lowering medication, involves sophisticated synthetic routes where protected intermediates like 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin play crucial roles. Simvastatin itself is a semi-synthetic analog of lovastatin, requiring specific modifications to enhance its pharmaceutical properties .
Context in Simvastatin Synthesis
In the synthesis of simvastatin, selective protection and deprotection strategies are essential for achieving the desired modifications. The tert-butyldimethylsilyl group serves as a hydroxyl protective agent in organic synthesis . The synthesis of simvastatin typically involves:
-
Selective silylation of hydroxyl groups
-
Modification of unprotected functional groups
-
Subsequent desilylation to reveal the final product
The use of TBDMS-protected intermediates is particularly valuable in re-esterification routes for simvastatin synthesis. As outlined in patents and literature, the selective silylation step is critical, though sometimes challenging, with reported yields around 69% in some processes .
Historical Context
Newer synthetic methodologies, including those potentially involving 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin, aim to improve these efficiency limitations. The precise role of this particular intermediate must be understood within the broader context of evolving synthetic methodologies for statin derivatives.
Chemical Reactivity and Transformations
The chemical reactivity of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is defined by its functional groups, each offering distinct possibilities for further transformations.
Reactivity Profile
The compound exhibits several reactive sites:
-
The chloro group at the 5' position can undergo nucleophilic substitution reactions
-
The hydroxyimino functionality at the 6' position can participate in condensation reactions
-
The TBDMS protecting group can be selectively removed under specific conditions
-
The hydroxyl group at the 4a' position can be functionalized through various transformations
These reactivity patterns make the compound valuable as an intermediate in the synthesis of diverse simvastatin analogs with potentially enhanced biological activities.
Transformation Pathways
The compound can undergo various transformations relevant to pharmaceutical development:
Table 2: Key Transformation Pathways of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin
| Functional Group | Transformation | Conditions | Potential Products |
|---|---|---|---|
| TBDMS group | Deprotection | HF/pyridine or TBAF | Hydroxyl-exposed derivatives |
| 5'-Chloro | Nucleophilic substitution | Various nucleophiles | 5'-substituted derivatives |
| 6'-Hydroxyimino | Reduction | NaBH₃CN or H₂/Pd | Amino derivatives |
| 6'-Hydroxyimino | Condensation | Aldehydes/ketones | Oxime derivatives |
| 4a'-Hydroxyl | Acylation | Acid chlorides, anhydrides | Ester derivatives |
Analytical Characterization
The analytical characterization of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin typically involves various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For similar TBDMS-protected compounds, CP/MAS ¹³C NMR typically shows characteristic signals for:
-
TBDMS methyl groups (Si-CH₃) at approximately δ -5.75 ppm
-
Tertiary carbon (C4°) at around δ 18.39 ppm
-
tert-Butyl methyl groups at approximately δ 25.81 ppm
Infrared (IR) Spectroscopy
Typical IR bands for related compounds include:
-
OH stretching at approximately 3478 cm⁻¹
-
CH stretching at around 2942 cm⁻¹
-
Si-CH₃ bands at approximately 1254 cm⁻¹
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and reaction monitoring during the synthesis of such compounds. Typical HPLC conditions might include:
-
C18 reversed-phase columns
-
Mobile phases consisting of acetonitrile/water or methanol/water mixtures
-
UV detection at wavelengths around 230-240 nm
Comparison with Other Simvastatin Derivatives
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin can be contextualized within the broader landscape of simvastatin derivatives. Recent research has explored various modifications to the simvastatin structure to enhance efficacy or develop new therapeutic applications.
Structure-Activity Relationships
Structural comparisons with other simvastatin derivatives provide insights into potential structure-activity relationships:
Table 3: Comparative Analysis of Selected Simvastatin Derivatives
Future Research Directions
Research on 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin and related compounds continues to evolve. Several promising directions emerge from current literature:
Novel Therapeutic Applications
Beyond their role in cholesterol management, statins have demonstrated pleiotropic effects including:
-
Inhibition of NADPH oxidase/p38 MAPK pathway activation, suggesting neuroprotective potential in conditions like Parkinson's disease
-
Activation of the protein kinase Akt/PKB in endothelial cells, potentially protecting the vasculature independently of lipid-lowering effects
Derivatives like 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin might be explored for these alternative therapeutic applications.
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies could elucidate the impact of specific functional groups on biological activity, potentially guiding the design of next-generation statin derivatives with enhanced efficacy or reduced side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume